molecular formula C17H14Cl3N5O2 B2664112 6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 378203-95-3

6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2664112
CAS RN: 378203-95-3
M. Wt: 426.68
InChI Key: LDQMOSOVLOVANX-UHFFFAOYSA-N
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Description

6-Chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as 6-Chloro-MTPT, is a highly versatile, nitrogen-containing heterocyclic compound with a wide range of applications in scientific research. It has a unique structure with two chlorine atoms attached to a nitrogen-containing ring, which makes it an attractive candidate for a variety of synthetic and research applications. The synthesis of 6-Chloro-MTPT is simple and straightforward, and the compound is relatively stable in solution.

Scientific Research Applications

UV Light Absorbing Derivatives

6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine serves as a precursor in the synthesis of bis(resorcinyl) triazine derivatives, which exhibit potential as UV light absorbers. These derivatives are synthesized through alkylation or acid-catalysed addition reactions, demonstrating the versatility of triazine compounds in creating materials with specific light absorption properties (Jiang et al., 2008).

Supramolecular Chemistry

This compound's derivatives have been explored for their applications in supramolecular chemistry, particularly in forming bistriazines with promising applications. The microwave-assisted synthesis of these derivatives leads to efficient yields and selective production of bistriazines, showcasing their potential in creating extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Nanofiltration Membranes

Innovative sulfonated aromatic diamine monomers derived from triazine compounds have been utilized in developing thin-film composite (TFC) nanofiltration membranes. These membranes demonstrate improved water flux and dye treatment efficiency, indicating the role of triazine derivatives in enhancing the performance of filtration systems (Liu et al., 2012).

Photoinitiators for Polymerization

6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine and its related compounds have been investigated as photoinitiators or co-initiators in the polymerization of acrylate monomers. These studies reveal the potential of triazine derivatives in initiating polymerization under UV and visible light, leading to applications in creating adhesive and coating materials (Kabatc et al., 2011).

Proton-Conducting Membranes

Aromatic poly(ether sulfone)s containing 1,3,5-s-triazine groups synthesized from triazine-containing bisphenols have been examined for their proton conductivity. These materials, aimed at proton exchange membrane applications, showcase the triazine derivatives' contribution to the development of high-performance materials for fuel cells (Tigelaar et al., 2009).

Corrosion Inhibition

Studies have explored the efficiency of triazine derivatives as corrosion inhibitors for metals in acidic environments. These compounds demonstrate high inhibition efficiency, indicating their potential in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of industrial materials (Bentiss et al., 2009).

properties

IUPAC Name

6-chloro-2-N,4-N-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N5O2/c1-26-13-5-3-9(18)7-11(13)21-16-23-15(20)24-17(25-16)22-12-8-10(19)4-6-14(12)27-2/h3-8H,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQMOSOVLOVANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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